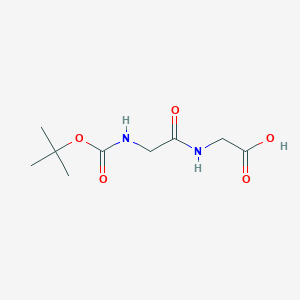

Boc-Gly-Gly-OH

Description

The exact mass of the compound N-(tert-butoxycarbonyl)glycylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-4-6(12)10-5-7(13)14/h4-5H2,1-3H3,(H,10,12)(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBAHOVOSOAFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318732 | |

| Record name | N-(tert-butoxycarbonyl)glycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31972-52-8 | |

| Record name | 31972-52-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(tert-butoxycarbonyl)glycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Boc-Gly-Gly-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butoxycarbonyl)glycylglycine, commonly referred to as Boc-Gly-Gly-OH, is a pivotal dipeptide derivative extensively utilized as a fundamental building block in both solution-phase and solid-phase peptide synthesis (SPPS). The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the N-terminus provides remarkable stability and facilitates controlled, stepwise elongation of peptide chains. This technical guide offers an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its application, and a visual representation of its role in a standard peptide synthesis workflow.

Core Properties of this compound

This compound is a white to off-white crystalline powder or solid.[1][2][3] Its chemical structure consists of two glycine residues linked by a peptide bond, with the N-terminal amino group protected by a Boc group. This protecting group is crucial for preventing unwanted side reactions during peptide coupling and can be readily removed under acidic conditions.[1][4]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Chemical Formula | C₉H₁₆N₂O₅ | [1][3][5] |

| Molecular Weight | 232.23 g/mol | [2][5] |

| CAS Number | 31972-52-8 | [1][2][3][5][6] |

| Appearance | White to off-white solid/powder | [1][2][3] |

| Melting Point | 128 - 133 °C | [3] |

| Purity | ≥98% (HPLC) | [3] |

Solubility

This compound exhibits good solubility in various polar organic solvents, which is a critical characteristic for its application in synthesis.

| Solvent | Solubility | References |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (430.61 mM) | [2] |

| Methanol | Soluble | [1] |

| Water | Soluble | [1] |

Applications in Peptide Synthesis

The primary application of this compound is as a dipeptide building block in the synthesis of more complex peptides and peptide-based therapeutics.[1][7][8] Its use simplifies the synthetic process by introducing two glycine units in a single coupling step. The Boc protecting group ensures that the N-terminal amine remains unreactive until its selective removal is desired, allowing for the controlled elongation of the peptide chain.[1][8]

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in the synthesis of a tripeptide, specifically Boc-Gly-Gly-Ala-OMe, as a representative example. This involves two key stages: the deprotection of a C-terminal protected amino acid and the subsequent coupling with this compound.

Boc Deprotection of an Amino Acid Ester (e.g., H-Ala-OMe)

This protocol describes the removal of the Boc protecting group from a starting amino acid ester using trifluoroacetic acid (TFA).

Materials:

-

Boc-Ala-OMe

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Boc-Ala-OMe in a solution of 25% TFA in DCM.[5]

-

Stir the reaction mixture at room temperature for 1-2 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5]

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amino acid ester (H-Ala-OMe). The crude product is often used directly in the next step.

Peptide Coupling of this compound with H-Ala-OMe

This protocol details the formation of a peptide bond between this compound and the deprotected H-Ala-OMe using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

-

This compound

-

H-Ala-OMe (from the previous step)

-

N,N-Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound (1 equivalent), HOBt (1.1 equivalents), and the crude H-Ala-OMe (1 equivalent) in DMF.[9]

-

Cool the mixture to 0 °C in an ice bath.[6]

-

Add EDC (1.2 equivalents) and DIEA (2 equivalents) to the solution.[9]

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.[9]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude tripeptide (Boc-Gly-Gly-Ala-OMe) by column chromatography.

Visualized Workflow

The following diagram illustrates the logical workflow for the synthesis of a tripeptide using this compound, encompassing the deprotection and coupling steps as described in the experimental protocols.

Conclusion

This compound is a highly stable and versatile dipeptide building block that plays a critical role in modern peptide synthesis. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The standardized protocols for its use in deprotection and coupling reactions ensure reliable and efficient synthesis of complex peptide structures, furthering advancements in pharmaceutical research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. rsc.org [rsc.org]

- 4. peptide.com [peptide.com]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. peptide.com [peptide.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

An In-depth Technical Guide to Boc-Gly-Gly-OH: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-glycyl-glycine, commonly referred to as Boc-Gly-Gly-OH, is a dipeptide derivative crucial in the field of peptide chemistry and pharmaceutical sciences. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the N-terminus of a diglycine backbone, renders it an essential building block for the synthesis of complex peptides and peptidomimetics. The Boc group provides stability and facilitates controlled, stepwise peptide elongation, making it a valuable tool in both solid-phase and solution-phase peptide synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a white to off-white crystalline powder. The molecule consists of two glycine amino acid residues linked by a peptide bond, with the N-terminal amino group protected by a tert-butoxycarbonyl (Boc) group. This protecting group is key to its function in peptide synthesis, preventing unwanted side reactions at the N-terminus while the C-terminal carboxylic acid is activated for coupling.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-({[2-(tert-butoxycarbonylamino)acetyl]amino})acetic acid |

| CAS Number | 31972-52-8 |

| Molecular Formula | C₉H₁₆N₂O₅ |

| SMILES | CC(C)(C)OC(=O)NCC(=O)NCC(=O)O |

| InChI Key | HWBAHOVOSOAFLE-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 232.23 g/mol | [] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 128 - 133 °C | [2] |

| Solubility | Soluble in polar solvents such as water and methanol. Soluble in DMSO (100 mg/mL). | [2][3] |

| pKa | Data not available in the searched literature. The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for carboxylic acids. | |

| Storage | Store at 2-8°C. | [] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the two methylene (CH₂) groups of the glycine residues (as multiplets or singlets depending on the solvent and coupling, typically between 3.5 and 4.0 ppm), and the amide and carboxylic acid protons (broad signals with variable chemical shifts).

-

¹³C NMR: The carbon NMR spectrum would display signals for the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively), the carbonyl carbons of the amide and carboxylic acid (in the 170-175 ppm range), and the α-carbons of the glycine units (around 40-45 ppm).

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide (around 3300 cm⁻¹), C-H stretching of the alkyl groups (around 2900-3000 cm⁻¹), the C=O stretching of the urethane and amide groups (around 1650-1750 cm⁻¹), and the O-H stretching of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, along with characteristic fragmentation patterns such as the loss of the Boc group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of glycyl-glycine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Figure 2: General workflow for the synthesis of this compound.

Detailed Protocol (based on patent literature):

-

Dissolve glycyl-glycine in an aqueous solution of sodium bicarbonate (or another suitable base).

-

To this solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in an organic solvent such as dioxane or tetrahydrofuran (THF) dropwise at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, the mixture is typically acidified to a pH of approximately 3 using an aqueous acid solution (e.g., 1 M HCl or citric acid solution).

-

The product is then extracted into an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently used as a dipeptide building block in SPPS to introduce a Gly-Gly motif. This can be more efficient than the sequential addition of two glycine residues, particularly in sequences prone to aggregation. The general cycle for coupling this compound in Boc-chemistry SPPS is outlined below.

References

Solubility Profile of Boc-Gly-Gly-OH: A Technical Guide for Researchers

Introduction

N-tert-butoxycarbonyl-glycyl-glycine (Boc-Gly-Gly-OH) is a widely utilized dipeptide in solid-phase and solution-phase peptide synthesis. As a crucial building block for the synthesis of more complex peptides and peptidomimetics, a thorough understanding of its solubility characteristics in various solvents is paramount for researchers, scientists, and drug development professionals.[1][2] This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a logical workflow to aid in its effective use.

Core Concepts in Solubility

The solubility of a peptide is primarily dictated by its amino acid composition, sequence, and the presence of protecting groups. This compound, with its polar peptide backbone and the hydrophobic tert-butoxycarbonyl (Boc) protecting group, exhibits a nuanced solubility profile. Generally, peptides with a higher proportion of non-polar residues are more soluble in organic solvents, while those with charged residues are more soluble in aqueous solutions.[3][4][5]

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, based on product specifications and related compounds, the following table summarizes the known quantitative and qualitative solubility information.

| Solvent | Chemical Formula | Type | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL (430.61 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility.[6] |

| Water | H₂O | Polar Protic | Sparingly Soluble | The presence of the hydrophobic Boc group limits aqueous solubility.[1] |

| Methanol (MeOH) | CH₃OH | Polar Protic | Soluble | [1][7] |

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Soluble | [1] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | [1] |

Note: "Soluble" indicates that the compound dissolves to a practical extent for common applications in peptide synthesis, though the exact quantitative value is not specified in the cited sources. Researchers should perform their own solubility tests for specific concentrations.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of saturation.

Materials:

-

This compound

-

Solvent of interest (e.g., water, methanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Thermostatically controlled shaker or water bath

-

HPLC or other suitable analytical method for quantification

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent at the specified temperature.

-

Logical Workflow for Solubility Testing

The following diagram illustrates a logical workflow for assessing the solubility of this compound for a specific application.

Caption: A flowchart outlining the decision-making process for selecting an appropriate solvent for this compound.

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Solubility generally increases with temperature, although this relationship can be non-linear.

-

pH: For aqueous solutions, the pH can significantly affect solubility. As a carboxylic acid, the solubility of this compound is expected to increase at higher pH values due to deprotonation and salt formation.

-

Purity of the Solute and Solvent: Impurities can either enhance or decrease solubility. The presence of water in hygroscopic solvents like DMSO can also affect the final solubility.[6]

Conclusion

While comprehensive quantitative solubility data for this compound remains limited, this guide provides a foundational understanding based on available information. The dipeptide is generally soluble in common polar aprotic and polar protic organic solvents used in peptide synthesis, with limited solubility in water. For applications requiring high concentrations, DMSO is a viable option. The provided experimental protocol and logical workflow offer a systematic approach for researchers to determine the optimal solvent and conditions for their specific needs, ensuring the successful application of this versatile building block in their research and development endeavors.

References

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. bachem.com [bachem.com]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CAS 31972-52-8: this compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to Boc-Gly-Gly-OH (CAS Number: 31972-52-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-butoxycarbonyl)glycylglycine, commonly referred to as Boc-Gly-Gly-OH, is a dipeptide derivative crucial in the field of peptide chemistry and pharmaceutical development.[1] Its structure, featuring two glycine residues with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group, makes it an essential building block in the synthesis of complex peptides.[1] The Boc protecting group provides stability and allows for controlled, stepwise elongation of peptide chains in both solid-phase and solution-phase synthesis methodologies.[2] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and application protocols, and relevant analytical data to support its use in research and drug development.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 31972-52-8 | [1][3] |

| Molecular Formula | C₉H₁₆N₂O₅ | [1][3] |

| Molecular Weight | 232.23 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 128 - 133 °C | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble in polar solvents such as water, methanol, DMF, and DCM. Sparingly soluble in water. | [1][2] |

| Storage Conditions | 2-8°C, protected from moisture and light. | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of glycylglycine (Gly-Gly) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The Boc₂O introduces the acid-labile Boc protecting group onto the N-terminal amino group of the dipeptide.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established synthesis methods.

Materials:

-

Glycylglycine (H-Gly-Gly-OH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF)

-

Methyl tertiary butyl ether (MTBE)

-

Ethyl acetate

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve 6.1 g (0.050 mole) of glycylglycine in 56 mL of a 10% sodium carbonate solution with stirring until fully dissolved.

-

In a separate flask, dissolve 11.5 g (0.0525 mole) of Boc₂O in 60 mL of THF.

-

Under controlled temperature (20°C), slowly add the Boc₂O solution to the glycylglycine solution over a period of 30 minutes.

-

Allow the reaction to stir at a temperature below 30°C for 2 hours.

-

Extract the reaction mixture with 80 mL of methyl tertiary butyl ether to remove unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 3 with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with 100 mL of ethyl acetate.

-

Wash the organic phase with water.

-

Concentrate the organic phase under reduced pressure to remove the ethyl acetate, which will result in the precipitation of a white solid.

-

Filter the solid product and dry to obtain this compound. The expected yield is approximately 85%.

References

The Sentinel of Synthesis: A Deep Dive into the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly within the realms of pharmaceutical development and peptide chemistry, the strategic use of protecting groups is paramount. Among these, the tert-butoxycarbonyl (Boc) group stands as a cornerstone, a versatile and reliable tool for the temporary masking of amine functionalities. Its widespread adoption is a testament to its unique combination of stability under a range of synthetic conditions and its facile, predictable cleavage under specific acidic environments. This technical guide provides a comprehensive exploration of the Boc protecting group, from its fundamental chemical principles to its practical application in complex synthetic workflows.

Core Principles and Mechanism of Action

The Boc group is introduced to an amine to form a carbamate, which effectively deactivates the nucleophilicity and basicity of the nitrogen atom. This protection prevents the amine from participating in undesired side reactions during subsequent synthetic steps. The protecting group's utility is rooted in its stability towards bases, nucleophiles, and catalytic hydrogenation, conditions under which many other protecting groups would be cleaved.[1][2][3]

The true elegance of the Boc group lies in its acid-lability. Deprotection is typically achieved using moderate to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][4] The mechanism proceeds through protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine.

Quantitative Stability Data

The stability of the Boc group is a critical factor in planning multi-step syntheses. The following tables summarize its stability under various conditions, providing a quantitative basis for reaction planning.

Table 1: Stability of Boc Group in Acidic Conditions

| Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time | % Cleavage |

| Trifluoroacetic Acid (TFA) | 0.1% | Acetonitrile/Water | Room Temperature | 4 hours | ~10%[1] |

| Trifluoroacetic Acid (TFA) | 55% | Dichloromethane (DCM) | Room Temperature | 30 minutes | Complete |

| Trifluoroacetic Acid (TFA) | 100% | - | Room Temperature | 5 minutes | Complete (may be less effective in SPPS due to resin swelling issues)[5] |

| Hydrochloric Acid (HCl) | 4 M | Dioxane | Room Temperature | 10-20 minutes | Complete[6] |

| Hydrochloric Acid (HCl) | 3 M | Ethyl Acetate | Room Temperature | 30 minutes | Complete[4] |

Table 2: Stability of Boc Group under Other Conditions

| Condition | Reagents | Stability | Notes |

| Basic Conditions | Piperidine, Triethylamine, Sodium Hydroxide | Stable[1] | Orthogonal to the base-labile Fmoc group. |

| Catalytic Hydrogenation | H₂, Pd/C | Stable[1] | Orthogonal to the Cbz group. |

| Thermal Conditions | Trifluoroethanol (TFE) | Labile at elevated temperatures. For example, N-Boc imidazole shows 98% deprotection at 150°C after 60 minutes.[7] | Can be used for selective deprotection based on the amine's electronic properties. |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are methodologies for the introduction and removal of the Boc protecting group.

Protocol 1: Boc Protection of a Primary Amine

Objective: To protect a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the primary amine in the chosen solvent.

-

Add 1.0-1.2 equivalents of a base (e.g., TEA or aqueous NaOH).

-

Add 1.0-1.1 equivalents of Boc₂O to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, if an organic solvent was used, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine. If a biphasic system was used, separate the organic layer.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude Boc-protected amine.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Boc Deprotection in Solution Phase

Objective: To remove the Boc protecting group from an amine in solution.

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction

Procedure:

-

Dissolve the Boc-protected amine in a suitable solvent like DCM.

-

Add an excess of the acidic deprotection reagent (e.g., a 1:1 mixture of TFA and DCM, or 5-10 equivalents of 4M HCl in dioxane).

-

Stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate under reduced pressure to yield the deprotected amine. Further purification may be required.

Protocol 3: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Objective: To remove the N-terminal Boc group from a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes.

-

Filter the resin and repeat the TFA treatment for 20-30 minutes.

-

Wash the resin thoroughly with DCM to remove residual TFA.

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 5-10% DIEA in DCM.

-

Wash the resin again with DCM to remove excess base.

-

The resin is now ready for the next amino acid coupling step.

Visualizing Workflows and Mechanisms

Diagrams are invaluable for understanding the logical flow of synthetic strategies and the underlying chemical transformations.

Caption: Mechanism of Boc protection of a primary amine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: A generalized workflow for a multi-step drug synthesis utilizing Boc protection.

Applications in Drug Development: A Case Study

A compelling example of the Boc group's application in pharmaceutical manufacturing is in the synthesis of Aliskiren, a renin inhibitor used to treat hypertension.[8][9][10] In a continuous manufacturing process, an advanced intermediate undergoes a Boc deprotection step using aqueous HCl.[8][9][10] This reaction is a critical transformation in the synthetic route to the final active pharmaceutical ingredient. The choice of Boc protection in the preceding steps allows for other chemical modifications to be performed on the molecule without affecting the amine functionality. The subsequent efficient and high-yielding deprotection under controlled continuous flow conditions highlights the robustness and industrial applicability of this protecting group strategy.[8][9][10]

Conclusion

The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal of the modern organic chemist. Its predictable stability and selective lability provide a powerful handle for orchestrating complex synthetic sequences. For researchers, scientists, and drug development professionals, a thorough understanding of the principles, quantitative stability, and practical protocols associated with the Boc group is essential for the efficient and successful synthesis of novel chemical entities. Its continued prevalence in both academic research and industrial applications underscores its enduring legacy as a sentinel of synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical [dspace.mit.edu]

An In-depth Technical Guide to Boc-Gly-Gly-OH: A Dipeptide Building Block for Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)glycylglycine, commonly abbreviated as Boc-Gly-Gly-OH, is a pivotal dipeptide building block in the fields of peptide chemistry, pharmaceutical research, and drug development.[1] Its structure, featuring two glycine residues with the N-terminus protected by a tert-butoxycarbonyl (Boc) group, provides a stable and versatile component for the synthesis of complex peptides.[1][2] The Boc protecting group ensures controlled, stepwise elongation of peptide chains by preventing unintended reactions at the amine terminus, and it can be readily removed under mild acidic conditions.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with experimental protocols and data presented for practical use by researchers and professionals in the field.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with good solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF), dichloromethane (DCM), and methanol.[1][5] Its key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 31972-52-8 | [1] |

| Molecular Formula | C₉H₁₆N₂O₅ | [1] |

| Molecular Weight | 232.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 128 - 133 °C | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble in DMF, DCM, methanol; sparingly soluble in water. | [5] |

| Storage Conditions | 2-8°C, protected from moisture and light. | [1][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of glycylglycine (H-Gly-Gly-OH) with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[3][6] This solution-phase synthesis method is efficient, with reported yields between 80-85%.[6]

Experimental Protocol: Solution-Phase Synthesis

This protocol is adapted from a patented synthesis method.[6]

Materials:

-

Glycylglycine (H-Gly-Gly-OH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

10% Sodium carbonate solution

-

Tetrahydrofuran (THF)

-

Methyl tertiary butyl ether (MTBE)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve 6.1 g (0.050 mol) of glycylglycine in 56 mL of 10% sodium carbonate solution with stirring until the solid is fully dissolved.

-

In a separate flask, dissolve 11.5 g (0.0525 mol) of (Boc)₂O in 60 mL of THF.

-

At 20°C, add the (Boc)₂O solution dropwise to the glycylglycine solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction to stir at 30°C for 2 hours.

-

Extract the reaction mixture with 80 mL of methyl tertiary butyl ether to remove excess (Boc)₂O.

-

Acidify the aqueous layer to a pH of 3 with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with 100 mL of ethyl acetate.

-

Wash the organic phase with water.

-

Concentrate the organic phase under reduced pressure to remove the ethyl acetate, which will result in the precipitation of a white solid.

-

Filter and dry the solid to obtain this compound.

Expected Yield: Approximately 9.86 g (85%).[6]

Applications in Peptide Synthesis

This compound is a fundamental component in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis, enabling the precise construction of desired peptide sequences.[1]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be coupled to a resin-bound amino acid or peptide. The general cycle of Boc-based SPPS involves the deprotection of the N-terminal Boc group with an acid, such as trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid.[7][8]

This protocol describes a single coupling cycle for adding this compound to a deprotected amino group on a solid support (e.g., Merrifield or PAM resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, DIC)

-

Base (e.g., DIPEA)

-

Solvents (DMF, DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (prewash), followed by a 20-minute reaction to remove the existing N-terminal Boc group.[9]

-

Washing: Wash the resin with DCM (2x) and isopropanol (2x).[9]

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIPEA in DCM for 3-5 minutes. Wash the resin thoroughly with DCM and DMF.

-

Coupling:

-

Pre-activate this compound (3 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for a few minutes.

-

Add the activated this compound solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Peptide Cleavage from Resin

After the peptide synthesis is complete, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. For peptides synthesized using the Boc/Bzl strategy, this is typically achieved using a strong acid like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10] A common laboratory alternative is a "cleavage cocktail" containing TFA and scavengers to prevent side reactions.[11]

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Transfer the dried peptide-resin to a reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.[11]

-

Filter the mixture to separate the resin from the TFA/peptide solution.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a larger volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Role in Drug Development and Biological Systems

This compound serves as a crucial intermediate in the synthesis of peptide-based drugs and therapeutics.[1] The Gly-Gly motif is found in various biologically active peptides and proteins, where it can contribute to structural flexibility or act as a spacer.[12][13]

Targeted Drug Delivery

Peptide linkers containing the Gly-Gly sequence are utilized in the development of antibody-drug conjugates (ADCs).[][15] These linkers can be designed to be cleaved by specific proteases present in the target tissue, allowing for the controlled release of a cytotoxic payload. This compound is a valuable building block for synthesizing such cleavable linkers.

Gly-Gly Containing Peptides and Signaling

Peptides containing Gly-Gly sequences can be involved in cellular signaling processes. For instance, certain neuropeptides and peptide hormones contain this motif. The introduction of synthetic peptides into biological systems can modulate these signaling pathways. A peptide ligand, synthesized using building blocks like this compound, can bind to a cell surface receptor, such as a G-protein coupled receptor (GPCR), initiating an intracellular signaling cascade that leads to a specific cellular response.

Conclusion

This compound is an indispensable tool in modern peptide chemistry. Its well-defined properties and reactivity make it a reliable building block for the synthesis of a wide array of peptides for research, therapeutic, and diagnostic applications. The protocols and data presented in this guide offer a practical framework for the effective utilization of this compound in the laboratory. As the demand for sophisticated peptide-based molecules continues to grow, the importance of high-quality building blocks like this compound will undoubtedly increase.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.uwec.edu [chem.uwec.edu]

- 5. This compound - SRIRAMCHEM [sriramchem.com]

- 6. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. csbiochina.com [csbiochina.com]

- 11. benchchem.com [benchchem.com]

- 12. Glycines: Role in α-Helical Membrane Protein Structures and a Potential Indicator for Native Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. study.com [study.com]

- 15. medchemexpress.com [medchemexpress.com]

A Technical Guide to High-Purity Boc-Gly-Gly-OH for Researchers and Drug Development Professionals

Introduction: N-tert-Butoxycarbonyl-glycyl-glycine (Boc-Gly-Gly-OH) is a pivotal dipeptide derivative widely employed as a fundamental building block in peptide synthesis and various applications within pharmaceutical research and development. Its strategic use of the tert-butoxycarbonyl (Boc) protecting group on the N-terminus provides stability and facilitates controlled, stepwise elongation of peptide chains. This technical guide offers an in-depth overview of high-purity this compound, encompassing its synthesis, purification, quality control, and applications, with a focus on providing practical information for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Supplier Specifications

High-purity this compound is readily available from a range of commercial suppliers who specialize in reagents for peptide synthesis and chemical research. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a product that meets the stringent requirements of their applications. Key quality parameters typically include purity, typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as the physical appearance and solubility. Below is a comparative summary of typical specifications from prominent commercial suppliers.

| Supplier | Purity Specification | Analytical Data Provided | Available Quantities |

| Ningbo Inno Pharmchem | ≥98% | CoA, HPLC, NMR, MS | Bulk quantities |

| Chem-Impex | ≥98% (HPLC) | CoA, HPLC, NMR, MS | Gram to kilogram scale |

| Carl Roth | ≥95% | Certificate of Analysis | Gram to multi-gram scale |

| Biosynth | Varies by grade | CoA, HPLC, NMR | Gram to kilogram scale |

| SRIRAMCHEM | ≥98% | CoA, HPLC, NMR, MS | Custom synthesis available |

| Bachem | High Purity | CoA, HPLC, NMR, MS | Gram to kilogram scale |

Synthesis and Purification of High-Purity this compound

The synthesis of this compound is a well-established process in organic chemistry, typically involving the coupling of Boc-protected glycine with a glycine ester, followed by the deprotection of the ester group. The subsequent purification is critical to achieving the high purity required for pharmaceutical applications.

Synthesis Workflow

The general workflow for the synthesis of this compound can be visualized as follows:

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Glycylglycine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (3.0 eq)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve glycylglycine in a 1:1 mixture of dioxane and water containing sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Detailed Experimental Protocol: Purification by Preparative HPLC

For achieving very high purity (>99.5%), preparative reverse-phase HPLC is the method of choice.

Instrumentation and Conditions:

-

Column: C18 semi-preparative or preparative column (e.g., 20 x 250 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30-40 minutes.

-

Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for a 20 mm ID column).

-

Detection: UV at 214 nm and 280 nm.

-

Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.

Procedure:

-

Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Inject the dissolved crude sample onto the column.

-

Run the gradient elution as described above.

-

Collect fractions corresponding to the main product peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the high-purity fractions and lyophilize to obtain the final product as a white solid.

Quality Control and Analytical Characterization

A comprehensive quality control process is essential to ensure the identity, purity, and consistency of this compound. The following table summarizes the key analytical techniques and typical expected results.

| Analytical Technique | Parameter Measured | Typical Specification/Result |

| Appearance | Physical state and color | White to off-white solid. |

| ¹H NMR | Proton environment | Spectrum consistent with the chemical structure. |

| ¹³C NMR | Carbon environment | Spectrum consistent with the chemical structure. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular weight (232.23 g/mol ). |

| HPLC | Purity | ≥98% |

| Melting Point | Thermal property | Approximately 128-133 °C.[1] |

| Water Content (Karl Fischer) | Moisture content | ≤0.5% |

| Residue on Ignition | Inorganic impurities | ≤0.1% |

Interpretation of Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~1.38 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

δ ~3.6-3.8 ppm (m, 4H): The four protons of the two methylene (-CH₂-) groups of the glycine residues.

-

δ ~7.0-8.0 ppm (br t, 2H): The two amide (-NH-) protons.

-

δ ~12.5 ppm (br s, 1H): The carboxylic acid (-COOH) proton.

-

-

Mass Spectrometry (ESI+):

-

m/z 233.1: [M+H]⁺

-

m/z 255.1: [M+Na]⁺

-

m/z 177.1: Loss of the tert-butyl group [-C(CH₃)₃]

-

m/z 133.1: Loss of the Boc group [-C(O)OC(CH₃)₃]

-

Application in Peptide Synthesis: Synthesis of Leu-Enkephalin

This compound is a crucial building block in the synthesis of bioactive peptides. A notable example is its use in the synthesis of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), an endogenous opioid peptide with analgesic properties.[2][3]

Solid-Phase Peptide Synthesis (SPPS) Workflow for Leu-Enkephalin

The synthesis of Leu-enkephalin can be performed using Boc-based solid-phase peptide synthesis (SPPS).

Leu-Enkephalin Signaling Pathway

Leu-enkephalin exerts its biological effects by binding to and activating opioid receptors, primarily the mu (μ) and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs).[4] The activation of these receptors triggers a cascade of intracellular signaling events.

The binding of Leu-enkephalin to its receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] Simultaneously, it promotes the opening of potassium channels, leading to hyperpolarization of the neuronal membrane, and inhibits the opening of voltage-gated calcium channels, which reduces neurotransmitter release.[4] These concerted actions result in a decrease in neuronal excitability and the subsequent analgesic and other physiological effects.

Conclusion

High-purity this compound is an indispensable reagent for researchers and professionals engaged in peptide synthesis and drug development. A thorough understanding of its synthesis, purification, and analytical characterization is paramount to ensuring the quality and reproducibility of experimental outcomes. The judicious selection of a reliable commercial supplier and the implementation of robust quality control measures are critical first steps. The application of this compound in the synthesis of bioactive peptides like Leu-enkephalin highlights its significance in advancing our understanding of biological processes and in the development of novel therapeutics. This guide provides a foundational resource to support these endeavors.

References

An In-depth Technical Guide to the Storage and Handling of Boc-Gly-Gly-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, handling, and application of N-(tert-Butoxycarbonyl)glycylglycine (Boc-Gly-Gly-OH), a key building block in peptide synthesis. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the success of synthetic protocols.

Compound Identification and Properties

This compound is a dipeptide derivative where the N-terminus of the glycyl-glycine is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in Boc-chemistry-based solid-phase peptide synthesis (SPPS), preventing unwanted polymerization and allowing for controlled, stepwise elongation of the peptide chain.

Table 1: Physicochemical and Safety Data for this compound

| Parameter | Value |

| Chemical Name | N-(tert-Butoxycarbonyl)glycylglycine |

| Synonyms | This compound, N-(2-N-Boc-aminoacetyl)glycine |

| CAS Number | 31972-52-8 |

| Molecular Formula | C₉H₁₆N₂O₅ |

| Molecular Weight | 232.23 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 128 - 133 °C |

| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM). Soluble in DMSO. |

| Recommended Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended temperature: 2°C to 8°C. |

| Incompatible Materials | Strong oxidizing agents. |

| Handling Precautions | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area. Wash thoroughly after handling. |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are recommended. |

Storage and Stability

Proper storage is paramount to maintain the quality and reactivity of this compound.

-

Temperature: The recommended storage temperature is between 2°C and 8°C. Refrigerated conditions minimize the potential for degradation over time. Some suppliers may ship the product at ambient temperature, but long-term storage should be under refrigeration.

-

Moisture: The compound can be hygroscopic. It is crucial to store it in a tightly sealed container in a dry environment to prevent moisture absorption, which can interfere with subsequent coupling reactions.

-

Light: While not exceptionally light-sensitive, it is good practice to store the compound in an opaque container or in a dark location to prevent any potential photochemical degradation.

Handling and Safety Precautions

While this compound is not classified as a hazardous substance by all suppliers, it is prudent to handle it with the care required for all laboratory chemicals.

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of any dust particles.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses or goggles.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin Protection: Wear a lab coat and appropriate clothing to prevent skin exposure.

-

-

General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This section provides a detailed, representative methodology for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine using standard Boc-SPPS chemistry. The following protocol is based on a 0.1 mmol scale synthesis.

Materials:

-

Peptide-resin with a free amine (e.g., H-Peptide-Merrifield resin)

-

This compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Coupling Reagents (choose one system):

-

System A: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

System B: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)

-

-

Solid-phase synthesis vessel

-

Shaker or bubbler (for agitation)

Protocol Steps:

-

Resin Swelling:

-

Place the peptide-resin (0.1 mmol) in the synthesis vessel.

-

Add DCM (approx. 10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DCM.

-

-

Boc Deprotection (if the N-terminus is Boc-protected):

-

Add a solution of 50% TFA in DCM (v/v) to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL) and then DMF (3 x 10 mL).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM (v/v) to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL) to remove excess base. The resin now has a free amine ready for coupling.

-

-

Activation and Coupling of this compound:

-

Method A (HBTU Activation):

-

In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and HBTU (0.3 mmol, 3 eq.) in a minimal amount of DMF (approx. 2-3 mL).

-

Add DIEA (0.6 mmol, 6 eq.) to the activation mixture.

-

Allow the pre-activation to proceed for 2-5 minutes.

-

Add the activated solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Method B (DIC/HOBt Activation):

-

In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and HOBt (0.3 mmol, 3 eq.) in DMF (approx. 2-3 mL).

-

Add this solution to the neutralized resin.

-

Add DIC (0.3 mmol, 3 eq.) to the reaction vessel.

-

Agitate the mixture for 1-4 hours at room temperature.

-

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative test (e.g., Kaiser test) on a few resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step can be repeated.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 x 10 mL) and then DCM (3 x 10 mL).

-

The resin is now ready for the next cycle of deprotection and coupling of the subsequent amino acid.

-

Visualizations

Diagram 1: Experimental Workflow for this compound Coupling in SPPS

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Diagram 2: Logic of Using a Protected Dipeptide in SPPS

Caption: Advantages of using this compound versus stepwise coupling.

References

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)glycylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)glycylglycine, commonly referred to as Boc-Gly-Gly-OH, is a crucial dipeptide derivative widely utilized in the fields of peptide chemistry, drug discovery, and organic synthesis. Its structural design, featuring a tert-Butoxycarbonyl (Boc) protecting group on the N-terminus of a glycylglycine backbone, makes it an indispensable building block for the controlled, stepwise synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.

Core Data Presentation

A summary of the key quantitative data for N-(tert-Butoxycarbonyl)glycylglycine is presented below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 232.23 g/mol | [1][2] |

| Molecular Formula | C₉H₁₆N₂O₅ | [1][2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 132-134 °C | [3] |

| Solubility | Soluble in polar solvents like water and methanol | [3] |

| CAS Number | 31972-52-8 | [4] |

Experimental Protocols

Synthesis of N-(tert-Butoxycarbonyl)glycylglycine

The standard laboratory synthesis of N-(tert-Butoxycarbonyl)glycylglycine involves the protection of the amino group of glycylglycine using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a suitable base.[5]

Materials:

-

Glycylglycine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)

-

Dioxane (or a similar solvent)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl) or other acid for pH adjustment

Procedure:

-

Dissolve glycylglycine in an aqueous solution of sodium bicarbonate.

-

To this solution, add a solution of di-tert-butyl dicarbonate in dioxane.

-

Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the reaction mixture is typically acidified to a pH of approximately 3 using a dilute acid solution (e.g., 1M HCl).

-

The product is then extracted with an organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude N-(tert-Butoxycarbonyl)glycylglycine.

-

The crude product can be further purified by recrystallization or column chromatography to obtain a high-purity final product.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) Analysis:

HPLC is a standard technique to assess the purity of N-(tert-Butoxycarbonyl)glycylglycine. A reversed-phase C18 column is commonly employed.

-

Mobile Phase: A gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.

-

Detection: UV detection at a wavelength of approximately 210-220 nm.

-

Expected Outcome: A single major peak corresponding to N-(tert-Butoxycarbonyl)glycylglycine, with the retention time dependent on the specific HPLC conditions. The purity is determined by the relative area of this peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.

-

Solvent: A deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: Expected signals include a singlet for the nine protons of the tert-butyl group, signals for the methylene protons of the two glycine residues, and signals for the amide and carboxylic acid protons.

-

¹³C NMR: Expected signals include those for the carbonyl carbons of the Boc group and the peptide bonds, the quaternary carbon and methyl carbons of the tert-butyl group, and the α-carbons of the glycine residues.

Logical Workflow: Synthesis of N-(tert-Butoxycarbonyl)glycylglycine

The following diagram illustrates the general workflow for the synthesis of N-(tert-Butoxycarbonyl)glycylglycine.

Biological Significance and Applications

N-(tert-Butoxycarbonyl)glycylglycine itself does not have a well-defined, direct biological or signaling role. Its primary significance lies in its application as a protected dipeptide building block in the synthesis of biologically active peptides.[1] The Boc protecting group is stable under a variety of reaction conditions but can be readily removed with mild acids (e.g., trifluoroacetic acid), allowing for the sequential elongation of a peptide chain. This makes it a fundamental tool in the development of peptide-based therapeutics, which are of interest for a wide range of diseases.[1] It is also used in the synthesis of peptidomimetics and other complex organic molecules.

References

Methodological & Application

Application Notes and Protocols for Boc-Gly-Gly-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective utilization of Boc-Gly-Gly-OH in solid-phase peptide synthesis (SPPS). This dipeptide derivative serves as a valuable building block for introducing Gly-Gly motifs, which can be crucial for the synthesis of bioactive peptides, including those with challenging poly-glycine sequences.

Introduction

This compound, or N-(tert-Butoxycarbonyl)glycylglycine, is a dipeptide protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group.[1] This protection strategy is fundamental to Boc-based SPPS, a well-established method for peptide synthesis. The Boc group provides stable protection to the amino terminus during coupling reactions and can be readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[2][3] The use of a dipeptide unit like this compound can be particularly advantageous in SPPS for several reasons: it can help to overcome the difficulties associated with the repetitive coupling of individual glycine residues, reduce the number of synthesis cycles, and potentially improve the purity of the final peptide.[4]

Key Applications

-

Synthesis of Bioactive Peptides: The Gly-Gly motif is present in numerous biologically active peptides. This compound serves as a key intermediate in the development of novel peptide-based drugs.[1]

-

Incorporation of Poly-Glycine Sequences: The synthesis of peptides containing poly-glycine tracts can be challenging due to the potential for aggregation and incomplete coupling reactions. The use of this compound can facilitate the synthesis of such sequences.[4]

-

General Peptide Synthesis: As a fundamental dipeptide unit, it can be incorporated into a wide variety of peptide sequences in both solid-phase and solution-phase synthesis.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 31972-52-8 |

| Molecular Formula | C₉H₁₆N₂O₅ |

| Molecular Weight | 232.23 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥98% |

| Solubility | Soluble in organic solvents such as DMF and DCM |

Table 2: Comparison of Common Coupling Reagents for this compound in SPPS

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. This table provides a comparative overview of common coupling reagents for the incorporation of this compound. The quantitative data are representative values based on typical outcomes in SPPS and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence and reaction conditions.

| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Racemization Risk | Key Considerations |

| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct, diisopropylurea, is soluble in common SPPS solvents.[5] |

| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | Faster than DIC/HOBt and a reliable choice for most couplings.[5][6] |

| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient and recommended for difficult or sterically hindered couplings, though it is a more expensive option.[5] |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a growing peptide chain on a solid support using the Boc/Bzl protection strategy.

General Workflow for Boc-SPPS

The overall workflow for solid-phase peptide synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.

References

Application Notes and Protocols: Solution-Phase Peptide Coupling with Boc-Gly-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solution-phase coupling of N-tert-butyloxycarbonyl-glycyl-glycine (Boc-Gly-Gly-OH), a key dipeptide intermediate in the synthesis of more complex peptide structures. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and solubility in organic solvents, facilitating controlled, stepwise peptide chain elongation.[1] This document outlines two common and effective coupling methodologies, DCC/HOBt and EDC, offering a guide for the synthesis of tripeptides and larger peptide fragments in a solution-phase environment.

Materials and Reagents

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Xaa-OR·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

n-Hexane or petroleum ether

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware and stirring equipment

-

Rotary evaporator

Experimental Protocols

This section details the procedures for the coupling of this compound with a C-terminally protected amino acid (H-Xaa-OR), followed by the deprotection of the Boc group for subsequent couplings.

2.1. Protocol 1: DCC/HOBt Mediated Coupling

This method utilizes the coupling reagent DCC in the presence of HOBt to activate the carboxylic acid of this compound and suppress racemization.[2][3][4]

Procedure:

-

Dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF (10 mL per mmol of this compound).

-

In a separate flask, suspend the amino acid ester hydrochloride (H-Xaa-OR·HCl, 1.1 eq.) in anhydrous DCM and add DIPEA or TEA (1.1 eq.) to neutralize the salt. Stir for 15-20 minutes at room temperature.

-

Combine the solutions from steps 1 and 2.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled reaction mixture over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH 95:5 or EtOAc:Hexane 1:1).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of DCM.

-

Proceed with the workup and purification as described in Section 4.

2.2. Protocol 2: EDC Mediated Coupling

EDC is a water-soluble carbodiimide, and its urea byproduct can be easily removed by aqueous extraction, making it a convenient choice for solution-phase synthesis.[5][6]

Procedure:

-

Dissolve this compound (1.0 eq.) and the amino acid ester hydrochloride (H-Xaa-OR·HCl, 1.1 eq.) in anhydrous DCM (10 mL per mmol of this compound).

-

Add DIPEA or TEA (1.1 eq.) to the mixture and stir until a clear solution is obtained.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC (1.2 eq.) to the cooled solution in one portion.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, proceed with the workup and purification as described in Section 4.

2.3. Boc Group Deprotection

The Boc protecting group is readily removed under acidic conditions to liberate the N-terminal amine for the next coupling step.[7][8]

Procedure:

-

Dissolve the Boc-protected peptide in DCM (5-10 mL per mmol).

-

Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

The resulting peptide-TFA salt can be precipitated and washed with cold diethyl ether.

-

The crude deprotected peptide is then dried under vacuum and can be used in the next coupling step after neutralization.

Data Presentation

The following table summarizes typical quantitative data for the solution-phase coupling of this compound with a generic amino acid ester (H-Ala-OMe) using the described protocols.

| Coupling Method | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |

| Protocol 1 | DCC (1.1) | HOBt (1.1) | DIPEA (1.1) | DCM | 12-24 | 80-90 | >95 |

| Protocol 2 | EDC (1.2) | None | DIPEA (1.1) | DCM | 4-12 | 85-95 | >95 |

Yields and purity are dependent on the specific amino acid ester used and the efficiency of the purification process.

Workup and Purification

A standard aqueous workup is employed to remove excess reagents and byproducts, followed by purification, typically by silica gel chromatography.

Procedure:

-

After the reaction is complete (and DCU filtered off in the case of DCC coupling), dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude peptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to afford the pure protected peptide.

Mandatory Visualization

Caption: Workflow for this compound solution-phase coupling.

Caption: DCC/HOBt activation and coupling of this compound.

References

Application Notes and Protocols for the Use of Boc-Gly-Gly-OH in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-glycyl-glycine (Boc-Gly-Gly-OH) is a valuable dipeptide derivative widely utilized in pharmaceutical research and drug development. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the N-terminus of a diglycine backbone, makes it an ideal building block for various applications. The Boc group provides stability and allows for controlled, stepwise elongation of peptide chains, while the diglycine moiety can function as a simple, flexible spacer.[1][] These characteristics make this compound a key component in the synthesis of peptide-based therapeutics, linkers for drug conjugates, and targeted drug delivery systems.[3]

Key Applications in Drug Development

-